molecular formula C9H5ClF6O B11717414 4-Chloro-alpha,3-bis(trifluoromethyl)benzyl Alcohol

4-Chloro-alpha,3-bis(trifluoromethyl)benzyl Alcohol

Cat. No.: B11717414
M. Wt: 278.58 g/mol
InChI Key: XCGVALKARGFJFN-UHFFFAOYSA-N
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Description

4-Chloro-alpha,3-bis(trifluoromethyl)benzyl Alcohol is a chemical compound characterized by the presence of a chloro group and two trifluoromethyl groups attached to a benzyl alcohol structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific reaction conditions, such as the presence of a photocatalyst and an oxygen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to ensure the efficient introduction of the chloro and trifluoromethyl groups. The exact methods can vary depending on the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-alpha,3-bis(trifluoromethyl)benzyl Alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethylated aldehydes, ketones, and various substituted benzyl derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-alpha,3-bis(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets through various pathways. For example, in nucleophilic substitution reactions, the compound can undergo SN1 or SN2 mechanisms depending on the nature of the substituents and reaction conditions . The presence of trifluoromethyl groups can enhance the compound’s reactivity and stability in these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-alpha,3-bis(trifluoromethyl)benzyl Alcohol is unique due to the presence of both chloro and trifluoromethyl groups on a benzyl alcohol backbone. This combination imparts distinct chemical properties, making it valuable for specific applications in various fields .

Properties

Molecular Formula

C9H5ClF6O

Molecular Weight

278.58 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H5ClF6O/c10-6-2-1-4(7(17)9(14,15)16)3-5(6)8(11,12)13/h1-3,7,17H

InChI Key

XCGVALKARGFJFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)O)C(F)(F)F)Cl

Origin of Product

United States

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